6-(ethanesulfonyl)pyridin-3-amine
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Overview
Description
6-(Ethanesulfonyl)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethanesulfonyl)pyridin-3-amine typically involves the introduction of an ethanesulfonyl group to the pyridine ring. One common method is through the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of a pyridine derivative with an ethanesulfonyl chloride in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Ethanesulfonyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethyl-substituted pyridine derivatives .
Scientific Research Applications
6-(Ethanesulfonyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-(ethanesulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as an irreversible inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfonyl)pyridin-3-amine
- 6-(Phenylsulfonyl)pyridin-3-amine
- 6-(Butanesulfonyl)pyridin-3-amine
Uniqueness
6-(Ethanesulfonyl)pyridin-3-amine is unique due to its specific ethanesulfonyl group, which imparts distinct chemical properties compared to other sulfonyl-substituted pyridine derivatives.
Properties
CAS No. |
52023-69-5 |
---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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